3-Aminobenzenesulfonate

Übersicht

Beschreibung

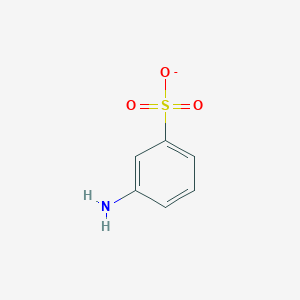

3-aminobenzenesulfonate is an aminobenzenesulfonate. It is a conjugate base of a 3-aminobenzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Biodegradation Studies

3-Aminobenzenesulfonate has been studied for its potential as a sole carbon and energy source for certain bacterial strains. Research indicates that aerobic, carbon-limited enrichment cultures can completely degrade this compound, demonstrating its utility in bioremediation efforts. Pure cultures of pseudomonads have been isolated that utilize this compound efficiently, highlighting its role in microbial degradation processes .

Table 1: Microbial Degradation of this compound

| Microbial Strain | Degradation Efficiency | Carbon Source |

|---|---|---|

| Pseudomonas spp. | Complete | This compound |

| Other strains | Variable | Various |

Polymer Chemistry

Synthesis of Conducting Polymers

This compound is utilized in the synthesis of sulfonated polyaniline (SPANI), a conducting polymer with applications in electronics and sensors. Recent studies have employed laccase-catalyzed oxidation of this compound to produce SPANI. This method enhances the polymer's solubility and conductivity while adhering to green chemistry principles by minimizing toxic waste .

Case Study: Electrochemical Polymerization

Electrochemical polymerization techniques have been developed to synthesize SPANI from this compound under controlled conditions. These methods allow for fine-tuning of the polymer properties, such as conductivity and stability, making it suitable for various electronic applications. The oxidation process produces distinct spectroscopic signatures that confirm the formation of conducting oligomers and polymers .

Table 2: Properties of Sulfonated Polyaniline

| Property | Value |

|---|---|

| Conductivity | Tunable |

| Solubility | Enhanced |

| Stability | High |

Biochemical Applications

Role in Enzyme Catalysis

In biochemical research, this compound serves as a substrate for various enzymatic reactions. Its oxidation via laccase not only produces conducting polymers but also generates byproducts like azobenzene derivatives, which have potential applications in dye synthesis and photonic devices .

Eigenschaften

IUPAC Name |

3-aminobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJAQTYSTDTMCU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.